molecular formula C16H20BrN3O8S2 B14309294 3-N-(3-bromopropyl)acridine-3,6-diamine;sulfuric acid CAS No. 113110-53-5

3-N-(3-bromopropyl)acridine-3,6-diamine;sulfuric acid

Cat. No.: B14309294
CAS No.: 113110-53-5
M. Wt: 526.4 g/mol
InChI Key: QKTCZOWFUTYOKT-UHFFFAOYSA-N
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Description

3-N-(3-bromopropyl)acridine-3,6-diamine;sulfuric acid is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad spectrum of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-(3-bromopropyl)acridine-3,6-diamine typically involves the reaction of acridine-3,6-diamine with 3-bromopropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-N-(3-bromopropyl)acridine-3,6-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted acridine derivatives, N-oxides, and amine derivatives, which can be further utilized in various applications .

Scientific Research Applications

3-N-(3-bromopropyl)acridine-3,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.

    Biology: Studied for its potential as an intercalating agent that can bind to DNA and disrupt its function.

    Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and fluorescent materials

Mechanism of Action

The mechanism of action of 3-N-(3-bromopropyl)acridine-3,6-diamine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound can also interact with various enzymes involved in DNA repair and replication, further enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-N-(3-bromopropyl)acridine-3,6-diamine is unique due to its specific structural features, which allow it to undergo a variety of chemical reactions and exhibit a broad spectrum of biological activities. Its ability to intercalate into DNA and disrupt its function makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

113110-53-5

Molecular Formula

C16H20BrN3O8S2

Molecular Weight

526.4 g/mol

IUPAC Name

3-N-(3-bromopropyl)acridine-3,6-diamine;sulfuric acid

InChI

InChI=1S/C16H16BrN3.2H2O4S/c17-6-1-7-19-14-5-3-12-8-11-2-4-13(18)9-15(11)20-16(12)10-14;2*1-5(2,3)4/h2-5,8-10,19H,1,6-7,18H2;2*(H2,1,2,3,4)

InChI Key

QKTCZOWFUTYOKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)NCCCBr)C=C21)N.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

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